molecular formula C21H25NO3 B13853710 ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate

ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate

Cat. No.: B13853710
M. Wt: 339.4 g/mol
InChI Key: MDKOATMSLAHCKK-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester in the presence of a strong acid.

    Etherification: The quinoline derivative is then reacted with a phenol derivative to form the phenoxy-quinoline intermediate.

    Esterification: Finally, the phenoxy-quinoline intermediate is esterified with ethyl 2-bromo-2-methylpropanoate under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form dihydroquinoline derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate

InChI

InChI=1S/C21H25NO3/c1-4-24-20(23)21(2,3)25-18-13-11-17(12-14-18)22-15-7-9-16-8-5-6-10-19(16)22/h5-6,8,10-14H,4,7,9,15H2,1-3H3

InChI Key

MDKOATMSLAHCKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N2CCCC3=CC=CC=C32

Origin of Product

United States

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